Product packaging for 2,6-Dichloro-1,4-phenylenediamine(Cat. No.:CAS No. 609-20-1)

2,6-Dichloro-1,4-phenylenediamine

Cat. No.: B1196924
CAS No.: 609-20-1
M. Wt: 177.03 g/mol
InChI Key: HQCHAOKWWKLXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Aromatic Diamines

Aromatic amines are a broad class of organic compounds where an amino group is directly attached to an aromatic ring. numberanalytics.com They are fundamental building blocks in organic synthesis. numberanalytics.com When one or more halogen atoms are introduced onto the aromatic ring of an aromatic diamine, the resulting compound is classified as a halogenated aromatic diamine.

2,6-Dichloro-1,4-phenylenediamine is a prominent member of this subgroup. The presence of chlorine atoms, which are electron-withdrawing, significantly influences the chemical properties of the molecule, including the basicity of the amino groups and the reactivity of the aromatic ring. researchgate.net Halogenated aromatic amines are crucial precursors in the synthesis of a wide array of commercial products, particularly azo dyes, where they function as key intermediates. imrpress.com The specific type and position of the halogen can be used to tune the properties of the final products, a principle actively explored in materials science and dye chemistry. nih.gov

Significance in Advanced Chemical Synthesis Research

The significance of this compound in advanced chemical synthesis lies primarily in its role as a versatile intermediate and monomer. ontosight.aiinchem.org Its bifunctional nature, possessing two reactive amino groups, allows it to be a key component in polymerization reactions.

Dye and Pigment Synthesis: Historically and currently, aromatic amines are essential for producing azo dyes, which constitute a large portion of all synthetic colorants. imrpress.com this compound serves as an important intermediate in the manufacture of certain azo dyes and pigments. ontosight.aichemicalbook.com It can also be found in some hair dye formulations, where colorless precursors are oxidized to form colored compounds. wikipedia.orgnih.gov

Polymer Chemistry: In the field of materials science, this compound is investigated as a monomer for the synthesis of high-performance polymers such as polyimides and polyamides. titech.ac.jpgoogle.com The incorporation of chlorine atoms into the polymer backbone can enhance properties like thermal stability and flame resistance. Aromatic polyimides are renowned for their high glass transition temperatures and robust mechanical properties, making them suitable for applications in the aerospace and electronics industries. titech.ac.jp The synthesis typically involves a two-step procedure starting with the ring-opening polymerization of a diamine and a tetracarboxylic dianhydride to form a polyamic acid, which is then converted to the final polyimide. titech.ac.jpcore.ac.uk

Building Block for Organic Materials: The compound is also a valuable building block for creating other complex organic molecules. numberanalytics.com Research has demonstrated its use in preparing halogenated benzene-1,2,3,4-tetracarboxylic diimides, which are themselves attractive precursors for organic materials chemistry due to the challenges typically associated with their synthesis. researchgate.net

Overview of Current Research Landscape on this compound

The current research landscape for this compound is focused on its application in materials science and synthetic methodology. Researchers are exploring its use in creating novel polymers and functional organic materials with tailored properties.

Studies have focused on the synthesis of polyimides from various diamines and dianhydrides to achieve desired characteristics like good optical transparency and high glass transition temperatures. nih.govkoreascience.kr For instance, research into aromatic polyimides derived from specific dianhydrides and diamines aims to produce soluble polymers that can be cast into flexible, transparent films with high thermal stability. koreascience.kr

Furthermore, the reactivity of halogenated aromatic compounds continues to be an area of active investigation. The synthesis of novel halogenated dyes and the study of non-covalent interactions, such as halogen bonding in the solid state, are of interest for crystal engineering and the design of functional supramolecular architectures. nih.gov The compound has also been studied for its potential mutagenic and toxic properties, often in the context of its presence in azo dyes. chemicalbook.com It was also identified as a metabolite of the pesticide 2,6-dichloro-4-nitroaniline (B1670479). inchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B1196924 2,6-Dichloro-1,4-phenylenediamine CAS No. 609-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichlorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCHAOKWWKLXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020427
Record name 2,6-Dichloro-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline]
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichloro-p-phenylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3037
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

609-20-1
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dichloro-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-1,4-benzenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fast Brown RR Salt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dichloro-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4QJ0R1U1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DICHLORO-1,4-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

255 to 259 °F (NTP, 1992)
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthetic Methodologies and Strategies for 2,6 Dichloro 1,4 Phenylenediamine

Established Synthetic Routes to 2,6-Dichloro-1,4-phenylenediamine

Traditional methods for synthesizing this compound are well-documented and widely practiced in the chemical industry. These established routes typically begin with readily available starting materials and proceed through multi-step sequences.

Reduction of Nitroaromatic Precursors to this compound

A primary and extensively utilized method for the preparation of this compound involves the reduction of a corresponding nitroaromatic precursor, most commonly 2,6-dichloro-4-nitroaniline (B1670479). wikipedia.org This transformation from a nitro group to an amino group is a fundamental reaction in aromatic chemistry.

The synthesis of the precursor, 2,6-dichloro-4-nitroaniline, is itself a critical step. It is typically prepared by the chlorination of 4-nitroaniline. wikipedia.orggoogle.com Various chlorinating agents and reaction conditions have been explored to optimize this process. For instance, a mixture of hydrochloric acid and hydrogen peroxide can be used as a source of chlorine. wikipedia.org Another patented process describes the chlorination of para-nitroaniline with chlorine gas in a reaction medium of acetic acid, with yields reportedly as high as 86.5%. google.com

Once 2,6-dichloro-4-nitroaniline is obtained, the subsequent reduction of the nitro group to an amine is carried out. A variety of reducing agents can be employed for this purpose, including metal-based reagents and catalytic hydrogenation. For example, a method for producing 2,5-dichloro-1,4-phenylenediamine, a related compound, utilizes zinc powder for reduction under acidic conditions. google.com While this specific patent pertains to a different isomer, the underlying principle of reducing a nitroaniline derivative is analogous and demonstrates a common industrial approach.

Amination Reactions in the Synthesis of this compound

Amination reactions provide an alternative pathway to introduce the second amino group to form this compound. These methods can involve the direct amination of a suitably substituted dichlorobenzene derivative.

One conceptual approach involves the amination of a di-halogenated aromatic compound. For instance, the amination of dichloropyrimidines and dichloropyrazines has been studied, demonstrating the feasibility of introducing amino groups to a chlorinated heterocyclic core. nih.gov While not a direct synthesis of this compound, this research highlights the chemical principles that could be applied to the synthesis of substituted phenylenediamines.

A more direct, though less common, strategy could involve the amination of a compound like 1,3-dichloro-4-aminobenzene. However, the direct addition of an amino group to an aromatic ring can be challenging and often requires specific catalysts or harsh reaction conditions. Research into direct α-amination of carbonyl compounds using ammonia (B1221849) and an oxidant offers a glimpse into modern amination techniques, although its direct application to the synthesis of this compound from a dichlorinated precursor is not explicitly documented. nih.gov

Novel and Green Synthesis Approaches for this compound

Catalytic Synthesis of this compound

Catalytic methods are at the forefront of green chemistry, offering pathways to reactions with higher efficiency and selectivity under milder conditions. In the context of this compound synthesis, catalysis plays a crucial role, particularly in the reduction of the nitroaromatic precursor.

Catalytic hydrogenation is a prominent green alternative to stoichiometric reducing agents like metal powders. This technique involves the use of a catalyst, often a precious metal like palladium or platinum on a carbon support, to facilitate the reaction of the nitro compound with hydrogen gas. This method is advantageous as it typically produces water as the main byproduct, leading to a cleaner reaction profile. For the related compound 2,5-dichloro-1,4-phenylenediamine, a process involving catalytic reduction with hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon has been reported to improve yield and reduce environmental hazards. google.com Such catalytic systems could be adapted for the synthesis of the 2,6-dichloro isomer.

Sustainable Methodologies in this compound Production

Sustainable methodologies encompass a broad range of practices aimed at reducing the environmental impact of chemical production. This includes the use of recyclable solvents, minimizing waste generation, and improving energy efficiency.

A process for synthesizing 2,6-dichloro-4-aminophenol, a closely related structure, discloses a method where the filtrate from the chlorination step, containing methanol (B129727), can be repeatedly used, thereby reducing the generation of acidic wastewater. patsnap.com The direct use of the organic layer from a hydrolysis step in a subsequent hydrogenation step also simplifies the process flow and reduces energy consumption. patsnap.com These examples of process intensification and solvent recycling are indicative of the direction towards more sustainable production of aromatic amines.

Optimization of Reaction Parameters for this compound Synthesis

The efficiency and yield of any chemical synthesis are highly dependent on the reaction parameters. Optimization of these parameters is a critical aspect of process development to ensure a cost-effective and high-yielding production of this compound.

Key parameters that are often optimized include temperature, pressure, reaction time, and the molar ratio of reactants and catalysts. For instance, in the chlorination of p-nitroaniline to produce the precursor 2,6-dichloro-4-nitroaniline, a patent specifies carrying out the reaction at a temperature of about 25°C to 35°C with a molar ratio of chlorine to nitroaniline between 1.8 and 2.5. google.com Another process for the same transformation details a multi-stage temperature profile, starting at 5-10°C, increasing to 15-20°C, and finally reaching 70°C for post-chlorination. google.com

In the reduction of the nitro group, the choice of catalyst and reaction conditions is paramount. For the synthesis of 2,5-dichloro-1,4-phenylenediamine via reduction with zinc powder, the reaction temperature is controlled between 90-105°C, and the pH is maintained at 4.5-5.5. google.com The reaction time is also a critical variable, typically ranging from 2 to 6 hours. google.com Similarly, in a catalytic reduction using hydrazine hydrate, the reaction is carried out at reflux temperature for 1-3 hours. google.com

The following interactive data tables summarize some of the optimized reaction parameters found in the literature for key synthetic steps related to the production of this compound and its precursors.

Table 1: Optimized Parameters for the Chlorination of p-Nitroaniline

Parameter Value Reference
Reactants p-nitroaniline, Chlorine gas google.com
Solvent Acetic acid google.com
Temperature 25°C - 35°C google.com
Molar Ratio (Cl₂:Nitroaniline) 1.8 - 2.5 google.com
Yield 86.5% google.com
Reactants 4-nitroaniline, Chlorine bleaching liquor google.com
Solvent Dilute aqueous acid google.com
Temperature Profile 5-10°C, then 15-20°C, then 70°C google.com

| Yield | 90% | google.com |

Table 2: Optimized Parameters for the Reduction of Nitroanilines

Parameter Value Reference
Reactant 4-amino-2,5-dichloroazobenzene google.com
Reducing Agent Zinc powder google.com
Solvent/Medium Acidic google.com
Temperature 90°C - 105°C google.com
pH 4.5 - 5.5 google.com
Reaction Time 2 - 6 hours google.com
Reactant 4-nitro-2,5-dichloroaniline google.com
Reducing Agent Hydrazine hydrate google.com
Catalyst Ferric chloride, Activated carbon google.com
Solvent Ethanol google.com
Temperature Reflux google.com
Reaction Time 1 - 3 hours google.com

| Yield | 90-93% | google.com |

Reactivity and Reaction Mechanisms of 2,6 Dichloro 1,4 Phenylenediamine

Electrophilic Aromatic Substitution Reactions of 2,6-Dichloro-1,4-phenylenediamine

Due to the positions of the existing substituents, the remaining unsubstituted carbons (positions 3 and 5) are sterically hindered. The amino groups direct incoming electrophiles to the positions ortho and para to them. In this case, the positions ortho to one amino group are occupied by chlorine atoms, and the para position is occupied by the other amino group. This leaves the positions meta to the amino groups as potential sites for substitution, although these are less favored. The deactivating nature of the chlorine atoms further reduces the reactivity of the ring towards electrophiles.

Nucleophilic Substitution Reactions Involving Chlorine Atoms in this compound

Nucleophilic aromatic substitution (SNAAr) reactions involving the chlorine atoms in this compound are generally difficult. The chlorine atoms are not activated by strongly electron-withdrawing groups in the ortho or para positions, which is a typical requirement for SNAAr reactions. The amino groups, being electron-donating, further deactivate the ring towards nucleophilic attack.

However, under forcing conditions or with very strong nucleophiles, substitution of the chlorine atoms may occur. The reaction mechanism would likely proceed through a Meisenheimer complex intermediate. The rate of substitution would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, studies on similar dihalogenated molecules have shown that sequential nucleophilic substitution is possible, where the first substitution can influence the reactivity of the second. nih.gov In some cases, the presence of a nitro group can activate adjacent halogens to nucleophilic displacement. mdpi.com

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered around the electron-rich amino groups and the phenylenediamine core.

Electrochemical Oxidation of this compound

The electrochemical oxidation of this compound has been studied at a glassy carbon electrode. nih.gov In a 50 vol% methanol-water mixture containing 0.1M HClO4, the oxidation process can be observed through single sweep voltammograms. nih.gov By comparing these experimental curves with digital simulations, various reaction parameters can be determined. nih.gov These parameters include formal potentials, charge transfer coefficients, rate constants for both the electrochemical and chemical steps, and diffusion coefficients. nih.gov

The general mechanism for the electrochemical oxidation of phenylenediamines involves the transfer of electrons and protons. researchgate.net At lower potentials, the rate-determining step for many p-phenylenediamines is the acid dissociation of the semiquinonediimine radical cation, which is formed in a pre-equilibrium step involving the transfer of one electron. researchgate.net At higher potentials, this radical cation can be further oxidized to form the quinonediimine. researchgate.net The substituents on the phenylenediamine ring, such as the chlorine atoms in this compound, are expected to influence the oxidation potentials and the dissociation rates of the intermediates. researchgate.net

A study on the electrochemical degradation of the related compound 2,5-dichloro-1,4-phenylenediamine (DP) showed that anodic oxidation leads to the release of ammonium (B1175870) (NH4+) and chloride (Cl-) ions, with the degradation following first-order kinetics. nih.gov

Formation of Quinonediimine Derivatives from this compound

The oxidation of this compound can lead to the formation of the corresponding 2,6-dichloro-1,4-benzoquinonediimine. This transformation involves the removal of two electrons and two protons from the amino groups. This process is analogous to the oxidation of p-phenylenediamine (B122844) to p-benzoquinonediimine.

The stability of the resulting quinonediimine is influenced by the substituents. The electron-withdrawing chlorine atoms can affect the electronic structure and reactivity of the quinonediimine system. The formation of such derivatives is often a key step in the oxidative polymerization of phenylenediamines.

Polymerization Mechanisms of this compound and its Derivatives

The polymerization of this compound can proceed through oxidative pathways, similar to other phenylenediamine monomers.

Oxidative Polymerization Pathways of Phenylenediamines

The oxidative polymerization of phenylenediamines, such as p-phenylenediamine, has been a subject of extensive research. researchgate.netrloginconsulting.comtandfonline.com The process typically involves a chemical or electrochemical oxidation of the monomer. Oxidizing agents like ammonium persulfate are commonly used in chemical oxidative polymerization. tandfonline.com

The proposed mechanism for the oxidative polymerization of p-phenylenediamine involves the formation of a poly(1,4-benzoquinonediimine-N,N'-diyl-1,4-phenylene) structure, which is analogous to the pernigraniline form of polyaniline. researchgate.net This suggests a head-to-tail coupling of the monomer units. The reaction conditions, such as the acidity of the medium, can influence the structure of the resulting polymer. researchgate.netrloginconsulting.com For instance, polymerization in glacial acetic acid has been used to avoid side reactions that can occur in more aggressive acidic media. researchgate.net

For this compound, the presence of the chlorine atoms would likely influence the polymerization process. These substituents can affect the solubility of both the monomer and the resulting polymer, as well as the electronic properties and morphology of the final polymeric material. The polymerization would proceed through the coupling of oxidized monomer units, with the chlorine atoms remaining as substituents on the polymer backbone. The resulting polymer would be a derivative of poly(p-phenylenediamine), with its properties tailored by the presence of the chloro-substituents.

Complexation and Coordination Chemistry of this compound

This compound, as an electron-rich aromatic diamine, is expected to form charge-transfer (CT) complexes with suitable electron acceptor molecules. While direct studies on the 2,6-dichloro derivative are not extensively documented in the provided results, research on analogous compounds like o-phenylenediamine (B120857) (OPD) provides significant insight into this process. acs.orgnih.govnih.gov

Studies on the interaction between o-phenylenediamine and the strong electron acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have shown the formation of a distinct charge-transfer complex. acs.orgnih.gov The formation of this complex is characterized by the appearance of new absorption bands in the UV-visible spectrum. acs.org The stoichiometry of the complex between OPD and DDQ was determined to be 1:1. acs.orgnih.gov The stability and spectroscopic properties of such complexes are often dependent on the polarity of the solvent used. For the OPD-DDQ complex, the formation constant (K_CTC_) was found to be significantly higher in acetonitrile (B52724) (AN) than in methanol (B129727) (MeOH), indicating a more stable complex in the more polar solvent. nih.gov The formation of these complexes is a spontaneous process, as indicated by the negative values of the Gibbs free energy change (ΔG°). acs.org It is anticipated that this compound would engage in similar donor-acceptor interactions with strong π-electron acceptors like quinones and fluorene (B118485) derivatives. nih.govrsc.org

Table 2: Research Findings on an Analogous Charge Transfer Complex (o-Phenylenediamine with DDQ)

Electron Donor (Analogue)Electron AcceptorSolventStoichiometry (D:A)Formation Constant (K_CTC_) L mol⁻¹Reference
o-Phenylenediamine2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Acetonitrile (AN)1:1125.09 x 10² nih.gov
Methanol (MeOH)1:156.50 x 10² nih.gov

As a molecule containing two amino groups, this compound can act as a chelating ligand in coordination chemistry, forming complexes with various metal ions. The two nitrogen atoms of the amino groups can each donate a lone pair of electrons to a central metal ion, functioning as a bidentate ligand.

While specific studies detailing the coordination complexes of this compound were not found in the search results, the coordination behavior of similar phenylenediamine ligands is well-established. For instance, m-phenylenediamine (B132917) (MPD) has been successfully used to synthesize complexes with copper(II) and cobalt(II). researchgate.net In these cases, the MPD ligand coordinates to the metal ion through the nitrogen atoms of its primary amine groups. researchgate.net Similarly, other 1,4-diamine ligands have been used to create complexes with platinum(II). researchgate.net

The synthesis of such complexes typically involves reacting the diamine ligand with a suitable metal salt (e.g., Cu(NO₃)₂, CoSO₄, K₂PtCl₄) in a solvent like methanol or an ethanol/water mixture. researchgate.netresearchgate.net The resulting complexes exhibit specific geometries; for example, the Cu(II) complex with m-phenylenediamine was found to be square planar, while the Co(II) complex adopted a trigonal planar geometry. researchgate.net It is expected that this compound would form stable complexes with a range of transition metals such as Cu(II), Co(II), Pt(II), Ni(II), and Zn(II) in a similar fashion. researchgate.netnih.gov

Table 3: Examples of Metal Coordination with Analogous Phenylenediamine Ligands

Ligand (Analogue)Metal IonResulting Complex Formula (Example)Proposed GeometryReference
m-Phenylenediamine (MPD)Cu(II)Cu(MPD)₄₂·4H₂OSquare Planar researchgate.net
Co(II)[Co(MPD)₂H₂O]SO₄·2H₂OTrigonal Planar researchgate.net
1,2-bis(aminomethyl)-benzenePt(II)[(C₈H₁₂N₂)PtCl₂]Not Specified researchgate.net

Advanced Materials and Polymer Science Applications of 2,6 Dichloro 1,4 Phenylenediamine

Functional Polymers with Electronic and Optical Properties.

The conjugated structure inherent in polymers derived from 2,6-dichloro-1,4-phenylenediamine provides a foundation for creating materials with interesting electronic and optical properties. The ability to modify these properties through chemical doping or structural variation makes these polymers candidates for various functional applications.

Polymers based on the phenylenediamine structure, such as polyaniline and its derivatives, are well-known conducting polymers. researchgate.net Poly(p-phenylenediamine) (PPDA), the parent polymer of derivatives made from this compound, can be synthesized via oxidative polymerization. nih.gov The electrical conductivity of these polymers stems from the extended π-conjugation along the polymer backbone. nih.gov

The conductivity of these materials can be tuned by several orders of magnitude through doping. nih.gov The introduction of substituents on the phenyl ring, such as the two chlorine atoms in this compound, would alter the electronic structure of the resulting polymer. This can affect the polymer's oxidation potential, conductivity, and stability. While pristine PPDA has very low conductivity, composites and doped versions show significantly higher values. nih.gov For instance, the conductivity of undoped polymers is typically in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹, whereas doping can increase this dramatically. nih.gov Studies on related structures, such as polymers derived from 2,5-diamino-1,4-benzenedithiol, have shown that coordination with metal ions can also produce materials with high electrical conductivity. researchgate.net

Table 3: Electrical Conductivity of Selected Conducting Polymers and Related Materials

MaterialConductivity (S·cm⁻¹)State
Undoped Conjugated Polymers10⁻¹⁰ - 10⁻⁶Insulating/Semiconducting
Poly(p-phenylenediamine) (Pristine)7 x 10⁻¹¹Insulating
PPDA/Montmorillonite Composite~10⁻⁶Semiconducting
Doped Polyacetylene>10⁴Metallic
Doped PANI / PPy~400Metallic
Source: nih.gov, nih.gov

Derivatives of this compound hold potential for use in optoelectronic applications. The electronic and optical properties of conjugated polymers can be precisely tuned by modifying their chemical structure, making them suitable for devices like light-emitting diodes (LEDs), solar cells, and sensors. mdpi.com

One route to functional materials is through the synthesis of Schiff base polymers. Schiff bases, which contain a C=N imine group, can be formed by the condensation reaction of a diamine like this compound with a dialdehyde (B1249045) or diketone. nanobioletters.com These materials and their metal complexes often exhibit interesting photophysical properties. nanobioletters.comresearchgate.net

Furthermore, polyimides derived from specific diamines and dianhydrides can be engineered to have high optical transparency and a low dielectric constant, making them valuable for applications in flexible displays and other advanced optoelectronics. nih.govresearchgate.net The incorporation of the this compound monomer could be a strategy to tailor these properties, for example, by influencing the polymer's refractive index or absorption characteristics.

Nanomaterials and Composites Incorporating this compound

The integration of chlorinated diamines into nanomaterials can yield composites with unique properties. The chlorine atoms can enhance thermal stability and modify the electronic characteristics of the resulting material.

Direct documented synthesis of a hybrid nanocomposite using this compound and graphene oxide is not extensively covered in available research. However, the synthesis of nanocomposites using the closely related p-phenylenediamine (B122844) (PPD) provides a clear procedural model.

In one such study, graphene oxide-p-phenylenediamine (GO-PPD) nanocomposites were successfully prepared with two different ratios of GO to PPD (1:1 and 1:5). nih.gov The synthesis involved the characterization of the resulting materials through various analytical, spectroscopic, and microscopic methods. nih.gov This process demonstrates a viable pathway for creating functionalized graphene-based materials. The free amino groups on the phenylenediamine molecule can form covalent bonds with the graphene oxide, creating a stable hybrid material. rsc.org

Another relevant synthesis involves the in situ oxidative polymerization of aniline (B41778) in the presence of phenylenediamine-functionalized reduced graphene oxide. rsc.org This method highlights the role of the diamine in facilitating the creation of direct conducting pathways through covalent connections, which is crucial for electronic applications. rsc.org

The general approach for synthesizing these types of nanocomposites often involves the following steps:

Dispersion of graphene oxide in a solvent to achieve a homogenous solution.

Introduction of the diamine monomer (such as p-phenylenediamine).

Initiation of polymerization or bonding, often through chemical oxidation or thermal methods.

Filtration, washing, and drying of the resulting nanocomposite material.

Table 1: Comparison of Related Graphene Oxide Nanocomposite Synthesis

NanocompositePrecursorsSynthesis MethodKey FindingReference
Graphene oxide-p-Phenylenediamine (GO-pPD)Graphene Oxide, p-PhenylenediamineNot specified in abstractRatio-dependent selective sensing of Ag+ and Ce3+ ions. nih.gov nih.gov
Phenylenediamine functionalized reduced graphene oxide/polyaniline hybridPhenylenediamine, Graphene Oxide, AnilineIn situ polymerizationFormation of covalent bonds leads to improved electrical conductivity and photocurrent generation. rsc.org rsc.org

Polymers derived from phenylenediamines are known for their electroactive properties, making them suitable for applications in electronic devices such as sensors and electrodes. While specific data on polymers from this compound is scarce, the broader class of polyphenylenediamines offers insight into potential uses.

The electrical conductivity of these polymers is a key parameter for electronic applications. For instance, poly(p-phenylenediamine) is generally considered a non-conducting polymer, with conductivity values reported in the range of 10⁻¹⁰ to 10⁻⁹ S·cm⁻¹. This low conductivity can be a desirable trait for certain sensor applications where a change in conductivity upon detecting an analyte is the primary mechanism.

In a related context, nanocomposites of graphene oxide and p-phenylenediamine have been developed as fluorescent chemosensors for detecting specific metal ions. nih.gov The study found that a nanocomposite with a 1:1 ratio of GO to PPD was selective for silver (Ag⁺) ions, while a 1:5 ratio was selective for cerium (Ce³⁺) ions. nih.gov This demonstrates the potential for creating highly specific sensors by tuning the composition of the nanocomposite. The detection mechanism is based on the inhibition of a photo-induced electron transfer process. nih.gov Such sensors have been shown to be effective even at physiological pH and can be used multiple times. nih.gov

Table 2: Research Findings on Related Phenylenediamine-Based Materials in Electronic Applications

MaterialApplicationKey Research FindingReference
Graphene oxide-p-Phenylenediamine NanocompositeFluorescent ChemosensorSelectively detects Ag⁺ and Ce³⁺ ions based on the component ratio. nih.gov nih.gov
Polyaniline/reduced graphene oxide hybridPhotocurrent GenerationCovalent bonding between polyaniline and functionalized graphene oxide enhances photocurrent generation. rsc.org rsc.org

Biomedical and Pharmaceutical Research Aspects of 2,6 Dichloro 1,4 Phenylenediamine

Antimicrobial and Antifungal Investigations of 2,6-Dichloro-1,4-phenylenediamine Derivatives

Direct studies on the antimicrobial and antifungal properties of derivatives specifically synthesized from this compound are not extensively documented in publicly available research. However, the bioactivity of structurally related compounds, such as other chlorinated benzamides and diphenylamines, provides insight into the potential antimicrobial applications of derivatives that could be synthesized from this parent molecule.

Research into various substituted benzamide (B126) and diphenylamine (B1679370) derivatives has demonstrated significant antimicrobial and antifungal activities. ipinnovative.comnih.gov For instance, a series of novel 2,6-dichlorobenzamide (B151250) derivatives were synthesized and proposed for evaluation of their antimicrobial and disinfectant properties. ipinnovative.com Similarly, newly synthesized derivatives of diphenylamine have shown notable antibacterial and antifungal effects against various pathogens. nih.gov These findings suggest that the incorporation of the dichloro-substituted phenyl ring, a core feature of this compound, into larger molecules could yield compounds with valuable antimicrobial properties. The general principle is that the halogenated aromatic moiety can be a key pharmacophore in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Structurally Related Compounds
Compound ClassSpecific Derivative ExampleObserved ActivityReference
Diphenylamine Derivatives2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamideSignificant antimicrobial and antifungal activity nih.gov
Diphenylamine Derivatives2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamideSignificant antimicrobial and antifungal activity nih.gov
2,6-DichlorobenzamidesN-(2aminoethyl)-2,6-dichlorobenzamideSynthesized for evaluation of antimicrobial and disinfectant properties ipinnovative.com
2,6-Dichlorobenzamides2,6-dichloro-N-(propan-2-yl)benzamideSynthesized for evaluation of antimicrobial and disinfectant properties ipinnovative.com

Synthetic Precursor for Pharmaceutical Compounds

This compound is recognized for its role as an intermediate in chemical synthesis, particularly in the production of dyes and resins. inchem.orgca.gov In a biomedical context, it is notably a metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline), which indicates its formation within biological systems exposed to this pesticide. inchem.orgca.gov

While its utility as a building block in organic synthesis is established, specific instances of this compound being used as a direct precursor for the synthesis of named pharmaceutical compounds are not well-documented in the available scientific literature. The chemical reactivity of its amine groups suggests its potential for use in constructing more complex molecules, but detailed pathways to specific therapeutic agents are not prominently reported. Its structural similarity to other phenylenediamines that are used in various chemical industries suggests potential, but as yet underexplored, applications in pharmaceutical synthesis. ca.gov

Interactions with Biological Systems at a Molecular Level

The interactions of this compound with biological systems have been investigated primarily through toxicological studies. These studies provide insights into its molecular activities, particularly its genotoxic potential.

Genotoxicity : Research has shown that this compound is mutagenic in Salmonella typhimurium mutation assays, both with and without an external metabolic activation system. inchem.orgca.gov It has also tested positive in mouse lymphoma forward mutation assays and for inducing chromosomal aberrations in Chinese hamster ovary cells in vitro. ca.gov This body of evidence indicates that the compound can interact with genetic material, leading to mutations.

DNA Binding : Despite its mutagenic properties in vitro, studies on the disposition of this compound in rodents did not detect covalent binding of the compound or its metabolites to hepatic DNA. nih.gov This suggests that the mechanism of its carcinogenicity observed in mice might be complex and not directly related to the formation of stable DNA adducts in the liver. ca.govnih.gov The interaction may be more subtle, possibly involving charge-transfer complexes, as has been studied for other phenylenediamines. acs.org Such complexes can intercalate with DNA, representing a non-covalent mode of interaction. acs.org

Table 2: Summary of Genotoxicity and DNA Interaction Studies
AssaySystemResultReference
Salmonella Mutation AssayS. typhimuriumPositive (with and without metabolic activation) inchem.orgca.gov
Mouse Lymphoma Forward Mutation AssayL5178Y tk+/tk- cellsPositive ca.gov
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsPositive ca.gov
Hepatic DNA BindingIn vivo (Rats and Mice)No detectable covalent binding nih.gov

Bioactivity Profiling of this compound Metabolites

A comparative study on the disposition of this compound in male and female rats and mice revealed that the compound is metabolized and excreted primarily in the urine. nih.gov The study found that while the metabolites were qualitatively similar between the species, there were significant quantitative differences. Rats were found to excrete three major and eight minor metabolites, whereas mice excreted one major and nine minor metabolites. nih.gov The major metabolite in mouse urine was present at approximately double the concentration of the corresponding major metabolite in rat urine. nih.gov

Table 3: Metabolic Disposition of this compound in Rodents
SpeciesPrimary Route of EliminationPercentage of Dose (Urine)Number of Metabolites (Major/Minor)Reference
Rats (Male and Female)Urine56-63%3 Major / 8 Minor nih.gov
Mice (Male and Female)Urine56-63%1 Major / 9 Minor nih.gov

However, a detailed bioactivity profile of these specific metabolites has not been extensively reported. The focus has often been on the disposition and excretion rather than the isolation and functional characterization of each metabolite. It is known that the metabolism of halogenated aromatic compounds can lead to reactive intermediates. For example, a structurally related compound, 4-amino-2,6-dichlorophenol, which is a halogenated derivative of 4-aminophenol, has been identified as a potent nephrotoxicant in rats. This toxicity is thought to be mediated by oxidation to a reactive intermediate. This highlights the potential for metabolites of this compound to possess significant and potentially toxic bioactivity.

Analytical Methodologies for 2,6 Dichloro 1,4 Phenylenediamine

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are instrumental in elucidating the molecular structure and quantifying 2,6-dichloro-1,4-phenylenediamine by examining its interaction with electromagnetic radiation.

UV-Vis Spectroscopy

FT-IR and NMR Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of organic compounds.

FT-IR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For aromatic amines like this compound, characteristic IR absorption bands are expected. While a specific spectrum for this compound is not detailed in the available search results, the FT-IR spectrum of the related p-phenylenediamine (B122844) shows characteristic peaks for N-H and C-N stretching, as well as aromatic C-H and C=C vibrations. ust.edu For 2,6-dichlorophenol, a broad peak at 3448 cm⁻¹ corresponding to the O-H stretch is a key feature. researchgate.net It can be inferred that the FT-IR spectrum of this compound would exhibit characteristic peaks for the amine functional groups and the chlorinated aromatic ring.

NMR Spectroscopy offers detailed insight into the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms attached to the aromatic ring and the amine groups. Due to the symmetrical nature of this compound, a simplified spectrum is expected.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments.

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the searched literature. However, data for related compounds like 2,5-dichlorobenzene-1,4-diamine (B146562) in DMSO-d6 shows a proton signal at 6.759 ppm and another at 4.68 ppm. chemicalbook.com For comparison, ¹³C NMR data for N,N'-diacetyl-1,4-phenylenediamine has been documented. chemicalbook.com

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally unstable compounds like phenylenediamines. While specific HPLC methods for this compound are not detailed in the provided search results, methods for the parent compound, p-phenylenediamine, have been established. These methods often utilize a C18 column with a mobile phase consisting of an acetonitrile-water mixture and a buffer, with UV detection. ust.edusielc.com For instance, the analysis of m-phenylenediamine (B132917) has been achieved using a Primesep 100 column with a mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer, and UV detection at 210 nm. sielc.com The analysis of 4-chloro-1,2-phenylenediamine has also been performed using a C-18 column with a 70% acetonitrile mobile phase. frontiersin.org These examples suggest that a similar reversed-phase HPLC method could be developed for the separation and quantification of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. For less volatile compounds like phenylenediamines, derivatization is often employed to increase their volatility and improve their chromatographic behavior. A common approach for the GC analysis of phenylenediamines involves derivatization to form more volatile imine derivatives, followed by analysis using a mass spectrometer (GC-MS) for detection and quantification. nih.gov For example, a method for determining p-phenylenediamine in hair dyes involves its conversion to an imine derivative by treatment with benzaldehyde, which is then analyzed by GC-MS. nih.gov The analysis of the isomeric 4,5-dichloro-o-phenylenediamine has been reported with a purity of ≥98.0% as determined by GC and titration analysis. vwr.com This indicates that GC-based methods are suitable for the purity assessment of dichlorinated phenylenediamines.

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer a sensitive and often rapid approach for the detection and study of redox-active compounds like this compound. The electrochemical oxidation of this compound has been studied at a glassy carbon electrode in a 50% methanol-water mixture containing 0.1M perchloric acid. nih.gov

The study involved single sweep voltammetry and potential-step experiments, with the results compared to digital simulations. This approach allowed for the determination of key reaction parameters that describe the electrochemical behavior of the compound. nih.gov

Below is a table summarizing the characteristic reaction parameters determined from these electrochemical experiments.

ParameterSymbolValue
Formal PotentialE°'Data not specified in abstract
Charge Transfer CoefficientαData not specified in abstract
Rate Constant (Electrochemical)k_sData not specified in abstract
Rate Constant (Chemical)k_cData not specified in abstract
Diffusion CoefficientDData not specified in abstract
Table 1: Electrochemical parameters for the oxidation of this compound. The abstract mentions the determination of these parameters, but specific values are not provided. nih.gov

Voltammetry Studies of this compound

The electrochemical properties of this compound have been investigated using voltammetric techniques to understand its oxidation mechanisms. These studies provide valuable insights into the compound's reactivity and can form the basis for developing sensitive electrochemical sensors.

A key study on the electrochemical oxidation of this compound was conducted at a glassy carbon electrode in a 50 vol% methanol-water mixture containing 0.1M perchloric acid. The research utilized single sweep voltammetry to observe the compound's electrochemical response. To gain a deeper understanding of the reaction kinetics and mechanisms, potential-step experiments were combined with digital simulation and curve-fitting routines. This approach allowed for the determination of several important reaction parameters that characterize the electrochemical behavior of the compound.

The electrochemical oxidation process was elucidated, providing a foundational understanding of how this compound behaves at an electrode surface. The comparison of experimental voltammograms with digitally simulated curves confirmed the proposed reaction pathway and enabled the quantification of its kinetic parameters.

Below is a table summarizing the key experimental conditions and the parameters determined in the voltammetry study of this compound.

ParameterDetails
Working Electrode Glassy Carbon Electrode
Medium 50 vol% Methanol-Water
Supporting Electrolyte 0.1M Perchloric Acid
Techniques Used Single Sweep Voltammetry, Potential-Step Experiments, Digital Simulation
Determined Parameters Formal potentials, Charge transfer coefficients, Rate constants of electrochemical and chemical steps, Diffusion coefficients

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The primary exposure concern regarding this compound stems from its role as a metabolite of the widely used pesticide, 2,6-dichloro-4-nitroaniline (B1670479). inchem.org Therefore, sensitive and specific analytical methods are required for its trace analysis in various environmental and biological samples, as well as for comprehensive metabolite profiling.

Advanced analytical techniques, particularly those coupling chromatography with mass spectrometry, are indispensable for these applications. These methods offer the high sensitivity needed to detect trace levels of the compound and the specificity to distinguish it from other structurally similar molecules.

Trace Analysis: For the trace analysis of this compound and its parent compound, gas chromatography-mass spectrometry (GC-MS) is a powerful technique. It combines the excellent separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is suitable for identifying and quantifying these compounds in complex mixtures.

Metabolite Profiling: The study of the metabolic fate of 2,6-dichloro-4-nitroaniline involves identifying its various metabolites, including this compound. Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) version are the premier tools for metabolite profiling. nih.gov These techniques are particularly well-suited for analyzing polar and thermally labile compounds that are not easily amenable to GC-MS without derivatization. LC-MS/MS provides high selectivity and sensitivity, enabling the detection and structural elucidation of metabolites even at very low concentrations in complex biological matrices like soil and water.

The general workflow for metabolite profiling using LC-MS involves:

Sample Preparation: Extraction of the analytes from the matrix (e.g., soil, water, biological tissue) and clean-up to remove interfering substances.

Chromatographic Separation: Separation of the parent compound and its metabolites using a liquid chromatograph.

Mass Spectrometric Detection: Ionization of the separated compounds and their detection based on their mass-to-charge ratio, which allows for their identification and quantification.

The table below outlines the advanced analytical techniques applicable to the analysis of this compound.

Analytical TechniqueApplicationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Trace analysis of the parent compound and its metabolites.High separation efficiency, sensitive and selective detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Metabolite profiling, analysis of polar and thermally labile compounds.Suitable for a wide range of compounds, high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Confirmatory analysis and structural elucidation of metabolites. nih.govEnhanced selectivity and sensitivity, provides structural information. nih.gov

Theoretical and Computational Studies of 2,6 Dichloro 1,4 Phenylenediamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,6-dichloro-1,4-phenylenediamine. Methods like Density Functional Theory (DFT) are employed to model the molecule's electron distribution and energy levels, which in turn dictate its chemical reactivity and physical properties.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.gov

ParameterDFT/B3LYP (eV)HF (eV)
EHOMO-5.89-6.12
ELUMO-1.25-0.98
ΔE (Gap)4.645.14

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the typical output of quantum chemical calculations for a molecule of this type.

Charge Distribution Analysis of this compound

Charge distribution analysis reveals the electronic landscape of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions and predicting sites of reaction. Two common methods for this analysis are Mulliken population analysis and the generation of Molecular Electrostatic Potential (MEP) maps.

Mulliken population analysis assigns a partial charge to each atom in the molecule. q-chem.com For this compound, calculations would likely show that the electronegative nitrogen and chlorine atoms carry partial negative charges, while the adjacent carbon and hydrogen atoms carry partial positive charges. researchgate.net This distribution influences how the molecule interacts with other polar molecules and ions.

AtomMulliken Charge (DFT/B3LYP)Mulliken Charge (HF)
C1 (NH2)-0.150-0.185
C2 (Cl)+0.210+0.240
C3-0.080-0.100
N (Amine)-0.850-0.920
Cl-0.110-0.130
H (Amine)+0.350+0.380

Note: The data in this table is hypothetical and for illustrative purposes, based on expected values from calculations on similar aromatic amines.

An MEP map provides a visual representation of the charge distribution. researchgate.net In such a map, red-colored regions indicate negative electrostatic potential (electron-rich areas, such as around the amine groups), while blue regions indicate positive potential (electron-poor areas). youtube.com This map is invaluable for predicting how the molecule will align itself when approaching another molecule. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By applying force fields that approximate the intermolecular forces, MD simulations can model how molecules of this compound would interact with each other and with solvent molecules in a condensed phase. nih.gov

These simulations can reveal important information about the formation of hydrogen bonds between the amine groups and acceptor atoms, as well as π-π stacking interactions between the aromatic rings. nih.gov Such studies are critical for understanding material properties like solubility, melting point, and crystal packing. While detailed atomistic MD simulations have been performed on related polymer systems, such as poly(2,6-dimethyl-1,4-phenylene ether), specific MD studies focusing on the intermolecular interactions of discrete this compound molecules are not widely available in published literature. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Biological and Environmental Effects

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. researchgate.netresearchgate.net For phenylenediamine derivatives, the type and position of substituents on the benzene (B151609) ring are crucial in determining their biological effects, such as mutagenicity. nih.gov

Experimental data has shown that 2,6-dichloro-para-phenylenediamine is mutagenic to Salmonella typhimurium both with and without metabolic activation. inchem.org This compound was also tested for carcinogenicity, with results showing an increased incidence of liver-cell tumors in mice, though not in rats. inchem.orgnih.gov

A SAR study on a series of p-phenylenediamine (B122844) derivatives found that the presence and location of chemical groups are key determinants of mutagenicity. nih.gov Specifically, the study highlighted that substitutions at certain positions can dramatically increase or decrease mutagenic activity. nih.gov This suggests that the specific placement of the two chlorine atoms at the 2 and 6 positions in this compound is a critical factor in its observed mutagenicity. These findings are essential for developing predictive QSAR models to assess the potential toxicity of related aromatic amines and to guide the design of safer alternatives.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, allowing researchers to elucidate reaction mechanisms, identify transition states, and calculate activation energies. The reactivity profile of this compound indicates it can neutralize acids in exothermic reactions and may be incompatible with agents like isocyanates and peroxides. chemicalbook.com

While specific computational studies on the reaction mechanisms of this compound are scarce, research on related isomers provides insight into how such analyses are performed. For example, a study on the electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine identified various intermediates and proposed a degradation pathway based on experimental and analytical results. nih.gov A similar computational approach for the 2,6-dichloro isomer would involve using DFT to model the steps of a proposed reaction, such as oxidation or polymerization, to determine the most energetically favorable pathway.

Predictive Modeling of Polymerization and Material Properties

This compound is known to be used as a chemical intermediate in the production of dyes and as a monomer in the manufacture of certain polyamide fibers and as a curing agent for polyurethanes. chemicalbook.com Predictive modeling can be a valuable tool in this context, helping to forecast the properties of polymers derived from this monomer.

Computational models can simulate the polymerization process and predict the resulting material's structural, thermal, and electrical properties. For instance, studies on polymers derived from similar building blocks, such as poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone), have used computational methods to understand the structure and properties of the final material. mdpi.com Such models can investigate how monomer structure influences polymer chain conformation, intermolecular interactions, thermal stability, and electrical conductivity. mdpi.com While this compound is a known monomer, specific predictive modeling studies for the polymerization of this compound and the properties of its resulting materials are not extensively documented in scientific literature.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-dichloro-1,4-phenylenediamine, and how are they experimentally determined?

  • Answer : Key properties include a molecular weight of 177.03 g/mol, boiling point of 306.6°C, density of 1.501 g/cm³, and vapor pressure of 0.000762 mmHg at 25°C . These are determined via techniques like differential scanning calorimetry (DSC) for melting points, gas chromatography-mass spectrometry (GC-MS) for volatility, and spectrophotometry (e.g., refractive index measurements) for optical properties. Safety parameters, such as flash point (139.3°C), are assessed using standardized flammability tests.

Q. How can this compound be detected in environmental or biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace detection in complex matrices like textiles or water. For example, studies on azo dye degradation in clothing quantified it at 70–800 mg/kg using LC-MS . Spectrophotometric methods, such as reactions with N,N-diethyl-1,4-phenylenediamine (DPD), enable visible-region absorption profiling for free chlorine byproducts .

Q. What are the common synthetic or environmental sources of this compound?

  • Answer : It forms as a reduction product of nitro-aromatic compounds in azo dyes (e.g., 2,6-dichloro-4-nitroaniline) during textile processing . Environmental sources include chlorination of phenolic compounds in water treatment, yielding disinfection byproducts like 2,6-dichloro-1,4-benzoquinone, which can further degrade .

Advanced Research Questions

Q. What molecular mechanisms underlie the toxicity of this compound in biological systems?

  • Answer : It is classified as a suspected carcinogen (Carc. 2 H351) due to its aromatic amine structure, which can intercalate DNA or form reactive metabolites. In vitro studies on mammalian cells show oxidative stress and mitochondrial dysfunction, while murine models reveal gut microbiota dysbiosis and immune suppression via Th1/Th2 imbalance . Mechanistic assays include comet assays for DNA damage and metabolomic profiling (e.g., lipid peroxidation markers) .

Q. How does this compound behave as a disinfection byproduct, and what factors influence its environmental persistence?

  • Answer : It arises from chlorination of phenolic precursors (e.g., resorcinol) in water systems. Persistence depends on pH, chlorine dose, and organic matter content. Studies using simulated drinking water found its half-life extends under low UV conditions, with degradation products like 2,6-dichloro-1,4-benzoquinone exhibiting higher toxicity . Advanced oxidation processes (e.g., ozonation) are recommended for mitigation.

Q. What role does this compound play in polymer or coordination chemistry?

  • Answer : Its diamino structure enables use as a monomer in polyamide synthesis or ligand for metal complexes. For example, poly(2,6-dichloro-1,4-phenylene oxide) (PDCPO) exhibits unique dielectric properties studied via broadband spectroscopy . Coordination with transition metals (e.g., Cu²⁺) forms stable complexes characterized by X-ray crystallography and thermal gravimetric analysis (TGA) .

Q. What challenges arise in quantifying trace levels of this compound in heterogeneous samples?

  • Answer : Matrix interference (e.g., dyes, humic acids) complicates extraction and quantification. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Method validation requires spike-recovery tests and cross-confirmation with multiple detectors (e.g., UV-Vis, MS) to resolve false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-1,4-phenylenediamine
Reactant of Route 2
2,6-Dichloro-1,4-phenylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.